2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core with a sulfonyl group (trione) and two key substituents:
- A 3-methoxyphenyl group at position 2, contributing electron-donating properties.
- A 3-(trifluoromethyl)benzyl group at position 4, introducing strong electron-withdrawing effects.
Benzothiadiazines are known for diverse pharmacological activities, including PDE4 inhibition, aldose reductase inhibition, and antimicrobial effects . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the methoxy group may confer antioxidant properties .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-31-18-9-5-8-17(13-18)27-21(28)26(19-10-2-3-11-20(19)32(27,29)30)14-15-6-4-7-16(12-15)22(23,24)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELVTBCJLZRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
PDE4 Inhibitors
Key Analogs :
- Compounds 8, 13, 18 (): Feature a 3,5-di-tert-butyl-4-hydroxybenzyl group at N1. These exhibit micromolar-level PDE4 inhibition and selectivity, with compound 13 showing notable antioxidant activity .
- Target Compound : The 3-(trifluoromethyl)benzyl group may enhance binding to PDE4’s hydrophobic pockets, while the methoxyphenyl group could modulate solubility. Direct potency comparisons are unavailable, but structural similarities suggest overlapping mechanisms .
Table 1: PDE4 Inhibitors Comparison
Aldose Reductase Inhibitors
Key Analogs :
- N4-Acetic acid derivatives (): Substitutions at N4 (e.g., acetic acid) yield IC₅₀ values of 0.032–0.975 μM. The acidic group is critical for binding .
- Target Compound : Lacks the N4-acetic acid moiety, suggesting divergent targets. However, the trifluoromethyl group may improve bioavailability, a factor in diabetic complications .
Membrane Interaction and Pharmacokinetics
Table 2: Substituent Effects on Membrane Interactions
| Substituent Type | Example Group | Membrane Affinity | Solubility |
|---|---|---|---|
| Electron-withdrawing | CF₃ (Target) | High | Moderate |
| Electron-donating | Methoxy (Target) | Moderate | High |
Antimicrobial and Anticancer Activity
- Sulfamido-containing analogs (): Exhibit GI₅₀ values of 1.4–2.1 μM against leukemia and lung cancer cells. The sulfamido moiety is crucial for cytotoxicity .
- Target Compound : The sulfonyl trione group may reduce cytotoxicity compared to sulfamido derivatives but could enhance antimicrobial effects, as seen in other benzothiadiazines .
Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
